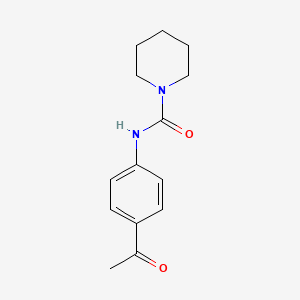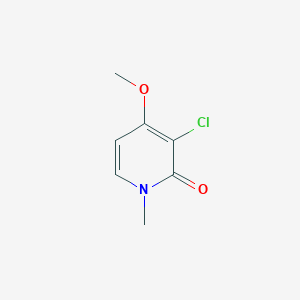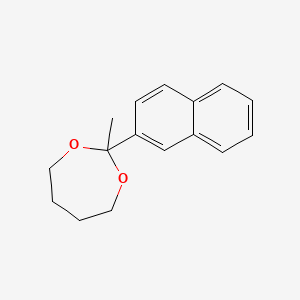![molecular formula C20H13ClF3N5O3 B12614021 Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)
Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a urea backbone substituted with a chlorinated trifluoromethylphenyl group and an imidazopyridinyl-oxyphenyl group. Its distinct chemical properties make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]- typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea compounds .
Applications De Recherche Scientifique
Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl and imidazopyridinyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Fluoro-3-nitrophenyl)-3-(3-hydroxy-2-pyridyl)urea
- 3,4-Dichloro-α,α,α-trifluoro-o-benzotoluidide
Uniqueness
Compared to similar compounds, Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and imidazopyridinyl groups contribute to its high stability and specificity in various applications.
Propriétés
Formule moléculaire |
C20H13ClF3N5O3 |
|---|---|
Poids moléculaire |
463.8 g/mol |
Nom IUPAC |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-7-yl)oxy]phenyl]urea |
InChI |
InChI=1S/C20H13ClF3N5O3/c21-14-6-3-11(9-13(14)20(22,23)24)27-18(30)26-10-1-4-12(5-2-10)32-15-7-8-25-17-16(15)28-19(31)29-17/h1-9H,(H2,26,27,30)(H2,25,28,29,31) |
Clé InChI |
MBDHTDOTFOZBKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=C4C(=NC=C3)NC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


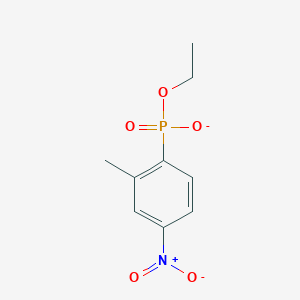

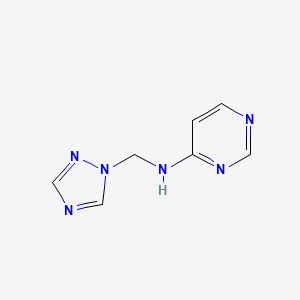
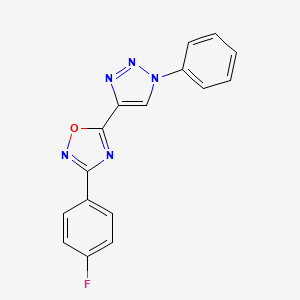

![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile](/img/structure/B12613961.png)
![5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine](/img/structure/B12613965.png)
![6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12613969.png)
